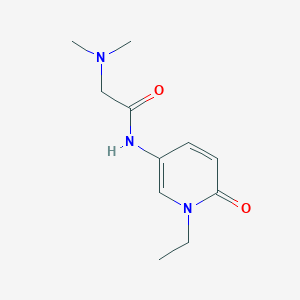![molecular formula C18H17Cl2N3O3 B7053226 N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide](/img/structure/B7053226.png)
N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including amide, carbamoyl, and dichlorobenzamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the amide bond: This can be achieved by reacting 2,3-dichlorobenzoic acid with an appropriate amine derivative under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the carbamoyl group: This step involves the reaction of the intermediate product with an isocyanate or carbamoyl chloride under controlled conditions to form the carbamoyl group.
Final coupling: The final step involves coupling the intermediate with 3-carbamoyl-4-methylaniline under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide
- 4-(3-Methylanilino)-N-[N-(1-methylethyl)carbamoyl]pyridinium-3-sulfonamidate (torasemide)
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-9-6-7-11(8-13(9)16(21)24)23-17(25)10(2)22-18(26)12-4-3-5-14(19)15(12)20/h3-8,10H,1-2H3,(H2,21,24)(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLUXDZDZACGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-methyltetrazole](/img/structure/B7053143.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl-(dimethylsulfamoyl)amino]acetonitrile](/img/structure/B7053150.png)
![2-[Dimethylsulfamoyl-[(3-fluoro-4-methoxyphenyl)methyl]amino]acetonitrile](/img/structure/B7053153.png)
![2-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B7053154.png)
![2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide](/img/structure/B7053162.png)

![2-[(1-Methylpyrazol-3-yl)sulfonylamino]-5-propylbenzoic acid](/img/structure/B7053176.png)
![4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7053186.png)
![N-[2-(3-amino-3-oxopropyl)sulfanylphenyl]-3-(1,5-dimethylpyrazol-4-yl)propanamide](/img/structure/B7053196.png)

![N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B7053211.png)
![5-bromo-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7053217.png)
![3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7053221.png)
![4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B7053222.png)
